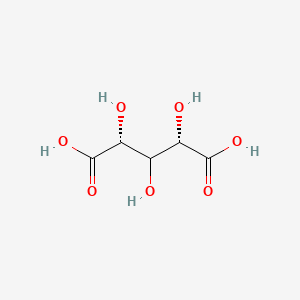
D-Xylaric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Xylaric Acid can be synthesized through the oxidation of xylose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically takes place under controlled conditions to ensure the complete oxidation of xylose to this compound . Another method involves the aerobic oxidation of xylose in water over platinum catalysts. This method is efficient and operates at low temperatures, achieving high yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of xylose using platinum-based catalysts. The reaction is carried out in aqueous solutions under controlled pH and temperature conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
D-Xylaric Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid or platinum catalysts in aqueous solutions
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
D-Xylaric Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Xylaric Acid involves its interaction with various molecular targets and pathways. For example, in neuroprotection, it may modulate oxidative stress and inflammation pathways. The compound’s effects are mediated through its interaction with proteins and enzymes involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Arabinaric Acid
- D-Arabinaric Acid
- Ribaric Acid
Uniqueness
D-Xylaric Acid is unique due to its specific structure and the types of reactions it undergoes. Its ability to form polyhydroxypolyamides distinguishes it from other similar compounds, making it valuable for industrial applications .
Propiedades
Fórmula molecular |
C5H8O7 |
|---|---|
Peso molecular |
180.11 g/mol |
Nombre IUPAC |
(2S,4R)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+ |
Clave InChI |
NPTTZSYLTYJCPR-MZJVJLTCSA-N |
SMILES isomérico |
[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |
SMILES canónico |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)

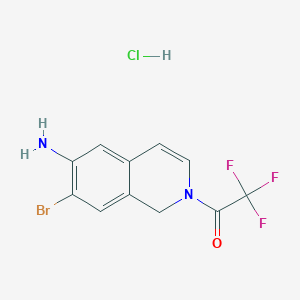

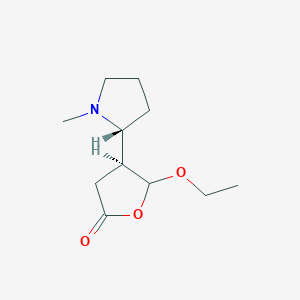
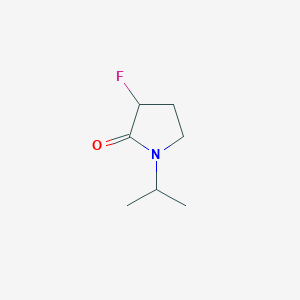
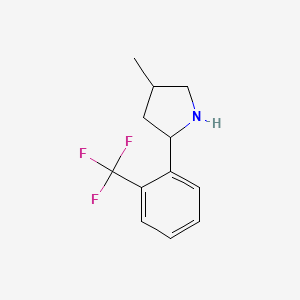
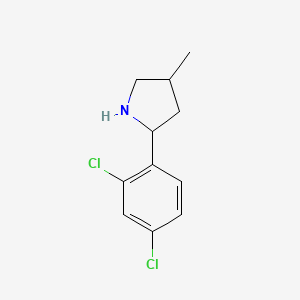
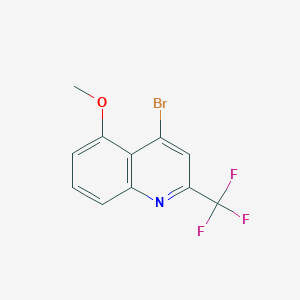
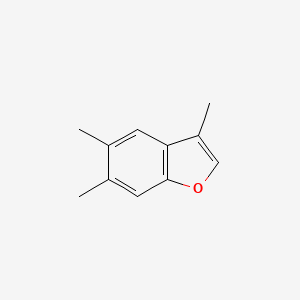
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)

![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
